2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine
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Overview
Description
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine is a heterocyclic compound that contains both pyridine and oxazoline rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine typically involves the reaction of 2-(bromomethyl)pyridine with 4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the bromomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole and pyridine derivatives.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpropyl)pyridine: Similar structure but lacks the oxazoline ring.
4,5-Dihydro-1,3-oxazole derivatives: Compounds with similar oxazoline rings but different substituents on the pyridine ring.
Uniqueness
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine is unique due to the presence of both pyridine and oxazoline rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3 |
InChI Key |
DSPZANIZLCBYRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
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